molecular formula C12H10F3N3O3S B4817804 methyl 3-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-2-thiophenecarboxylate

methyl 3-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-2-thiophenecarboxylate

Cat. No.: B4817804
M. Wt: 333.29 g/mol
InChI Key: PACMJHYHQNIHSX-UHFFFAOYSA-N
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Description

Methyl 3-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C12H10F3N3O3S and its molecular weight is 333.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.03949685 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

  • Oxidation: Can be oxidized using common oxidizing agents like potassium permanganate, resulting in carboxylic acid derivatives.

  • Reduction: Catalytic hydrogenation may reduce the carbonyl groups to corresponding alcohols.

  • Substitution: Halogenation can introduce halogen atoms onto the thiophene ring, affecting the electronic properties of the molecule.

Scientific Research Applications

  • Chemistry: This compound serves as a versatile intermediate in organic synthesis, particularly for developing pharmaceuticals and agrochemicals.

  • Biology: It is used in medicinal chemistry for designing drugs targeting enzymes and receptors.

  • Medicine: Its structural motifs are integral to developing treatments for inflammatory and metabolic diseases.

  • Industry: Utilized in creating advanced materials, including polymers and electronic components.

5. Mechanism of Action: The compound's effects typically stem from its ability to interact with specific molecular targets, including enzymes and receptors, leading to inhibition or activation of biological pathways. This interaction often involves hydrogen bonding and π-π stacking interactions due to its aromatic rings and functional groups.

6. Comparison with Similar Compounds: Similar compounds include other pyrazole derivatives and thiophene esters:

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl derivatives: : Share the pyrazole framework but vary in substituents.

  • Thiophene-2-carboxylates: : Have different ester groups influencing their reactivity and application. This compound's uniqueness lies in its combined pyrazole and thiophene moieties, offering distinct physicochemical properties and biological activity profiles compared to its counterparts.

Properties

IUPAC Name

methyl 3-[[2-methyl-5-(trifluoromethyl)pyrazole-3-carbonyl]amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O3S/c1-18-7(5-8(17-18)12(13,14)15)10(19)16-6-3-4-22-9(6)11(20)21-2/h3-5H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACMJHYHQNIHSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-2-thiophenecarboxylate
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methyl 3-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-2-thiophenecarboxylate
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methyl 3-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-2-thiophenecarboxylate
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methyl 3-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-2-thiophenecarboxylate
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methyl 3-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-2-thiophenecarboxylate
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methyl 3-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-2-thiophenecarboxylate

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